Alismanol M

FXR Agonist EC50 Structure-Activity Relationship

Alismanol M is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale. It functions as a farnesoid X receptor (FXR) agonist with an EC50 value of 50.25 μM.

Molecular Formula C30H48O6
Molecular Weight 504.7 g/mol
Cat. No. B12405918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlismanol M
Molecular FormulaC30H48O6
Molecular Weight504.7 g/mol
Structural Identifiers
SMILESCC(CC(C(C(C)(C)O)O)O)C1(CCC2(C1=CC(=O)C3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)O
InChIInChI=1S/C30H48O6/c1-17(15-19(32)24(34)26(4,5)35)30(36)14-13-28(7)21(30)16-18(31)23-27(6)11-10-22(33)25(2,3)20(27)9-12-29(23,28)8/h16-17,19-20,23-24,32,34-36H,9-15H2,1-8H3/t17-,19+,20+,23+,24-,27+,28+,29+,30+/m1/s1
InChIKeyWSJIFVGTEOWNDG-GAGXMAOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alismanol M: A Protostane-Type Triterpenoid for FXR Agonist Research


Alismanol M is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale [1]. It functions as a farnesoid X receptor (FXR) agonist with an EC50 value of 50.25 μM [2]. Alismanol M is a member of a broader class of alisol derivatives, which are known for their diverse biological activities, but as a tool compound for FXR research, it faces significant competition from more potent analogues [1].

Alismanol M FXR Activity: Why a Potency Gap Prevents Substitution


Alismanol M cannot be generically substituted for other FXR agonists. Its relatively weak potency (EC50 50.25 μM) places it in a distinct category from nanomolar-potency tool compounds and clinical candidates. Using Alismanol M where high potency is required—such as in cellular assays with low receptor expression or for validating in vivo efficacy—would lead to a false negative result and wasted resources. Its unique, oxygenated structure also introduces different pharmacokinetic and physicochemical properties compared to synthetic non-steroidal agonists like GW4064 or steroidal agonists like obeticholic acid. Consequently, experimental outcomes are not transferable, making compound selection based on specific research goals critical.

Alismanol M Comparative Potency and Selectivity Data


Alismanol M FXR Agonist Potency vs. Potent Analogues

Alismanol M is a weak FXR agonist compared to the highly potent analogue 'Compound 15', another protostane-type triterpenoid from the same plant species. This represents a 558-fold difference in potency [1].

FXR Agonist EC50 Structure-Activity Relationship

Alismanol M FXR Agonist Potency vs. Alisol B

Alismanol M is less potent than Alisol B, a related compound also found in Alisma orientale. In similar cell-based assays, Alisol B demonstrates significantly greater potency [1].

FXR Agonist Alisol B Potency Comparison

Alismanol M FXR Agonist Potency vs. Clinical Candidate Obeticholic Acid

Alismanol M is a weak FXR agonist, with potency several hundred-fold lower than the clinical candidate obeticholic acid, a benchmark steroidal FXR agonist [1].

FXR Agonist Obeticholic Acid Potency Comparison

Alismanol M Anti-Inflammatory Activity vs. In-Class Compounds

Despite structural similarity to other alisols, Alismanol M demonstrated no ability to inhibit nitric oxide (NO) production in LPS-induced macrophages, a standard anti-inflammatory assay [1].

Anti-inflammatory Nitric Oxide Macrophages

Alismanol M FXR Agonist Potency vs. Synthetic Tool Compound GW4064

Compared to the widely used synthetic FXR agonist tool compound GW4064, Alismanol M exhibits drastically lower potency. GW4064 is active in the low nanomolar range, while Alismanol M's EC50 is in the micromolar range [1].

FXR Agonist GW4064 Potency Comparison

Alismanol M: Specialized Research and Procurement Scenarios


Negative Control in FXR Agonist Screening

Due to its weak FXR agonist activity (EC50 50.25 μM), Alismanol M is an ideal negative or weak positive control for high-throughput screening campaigns designed to identify potent FXR agonists. Its use can help establish the lower limit of assay sensitivity and ensure that only compounds with superior potency (i.e., those with EC50 values well below 50.25 μM) are advanced. [1]

Structure-Activity Relationship (SAR) Study of Protostane Triterpenoids

Alismanol M possesses a unique, highly oxygenated structure with a distinct oxide ring system. It is a valuable reference compound for SAR studies aimed at mapping the structural features of protostane-type triterpenoids that contribute to or detract from FXR agonism and other bioactivities. Its low potency provides crucial data points for understanding which structural modifications are unfavorable. [2]

Phytochemical Reference Standard for Alisma orientale

Alismanol M can be procured as an analytical reference standard for the quality control and chemical fingerprinting of Alisma orientale herbal materials and extracts. Its presence and concentration can be used as a marker to distinguish specific plant chemotypes or to ensure batch-to-batch consistency of Alisma-derived products. [2]

Exclusionary Criterion in Anti-inflammatory Discovery

Researchers should avoid procuring Alismanol M for projects aimed at discovering anti-inflammatory compounds from natural sources. Experimental evidence clearly demonstrates it lacks activity in a standard LPS-induced NO production assay. Its use in such studies would be a misallocation of research budget and effort. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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